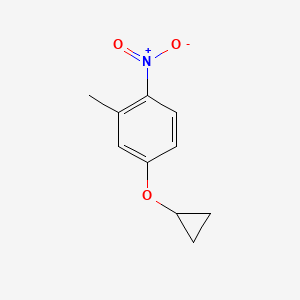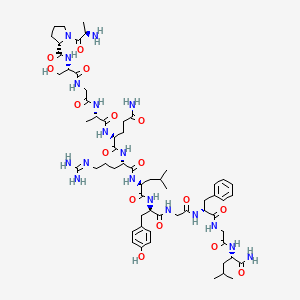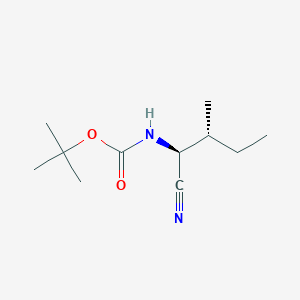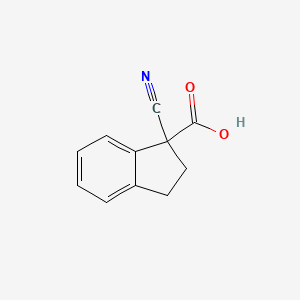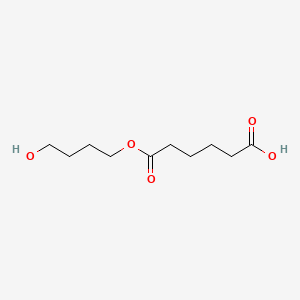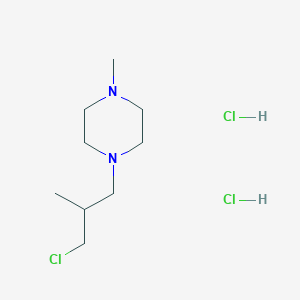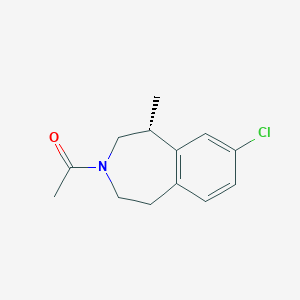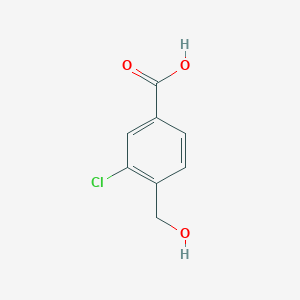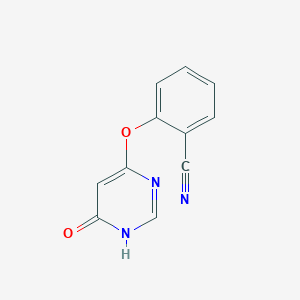![molecular formula C11H15Cl2NO2S B1142657 4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE CAS No. 16310-38-6](/img/new.no-structure.jpg)
4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO2S and a molecular weight of 296.21 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its solid physical state and is typically stored at room temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is typically carried out under basic conditions, often using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The reaction conditions usually involve moderate temperatures and controlled environments to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization and chromatography to obtain a high-purity product suitable for research applications .
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .
Aplicaciones Científicas De Investigación
4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride
- 4-[(4-Methylphenyl)sulfonyl]piperidine hydrochloride
- 4-[(4-Fluorophenyl)sulfonyl]piperidine hydrochloride
Uniqueness
4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride is unique due to its specific chlorine substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable tool in research .
Propiedades
Número CAS |
16310-38-6 |
|---|---|
Fórmula molecular |
C11H15Cl2NO2S |
Peso molecular |
296.21 |
Sinónimos |
4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


